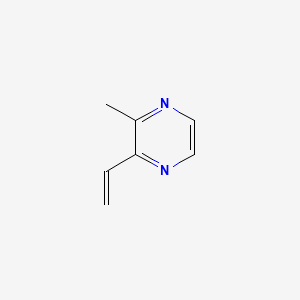

2-Methyl-3-vinylpyrazine

Description

Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compounds

2-Methyl-3-vinylpyrazine is a member of the pyrazine family, which are heterocyclic aromatic compounds. ontosight.ai These compounds feature a six-membered ring containing two nitrogen atoms at positions 1 and 4. foodb.cahmdb.ca Pyrazines are a significant class of N-heterocycles in organic chemistry due to their wide range of commercial applications and presence in natural products. tandfonline.comresearchgate.net The pyrazine ring structure imparts both stability and reactivity, making these compounds versatile building blocks in various chemical syntheses. ontosight.ai

Heterocyclic compounds, such as pyrazines, are fundamental in medicinal chemistry and materials science. tandfonline.commdpi.com The incorporation of nitrogen atoms into the aromatic ring influences the electron distribution and chemical properties of the molecule, often leading to unique biological activities. scispace.com Pyrazine derivatives have been investigated for a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.com this compound, with its specific substitution pattern of a methyl and a vinyl group, is a distinct entity within this class, primarily recognized for its sensory characteristics. lookchem.com

Historical Trajectory of Scholarly Inquiry into Vinylpyrazine Derivatives

Scholarly interest in pyrazine derivatives is long-standing, with a significant focus on their roles as flavor and aroma constituents in food. researchgate.net The synthesis of vinylpyrazine and its substituted derivatives was a subject of chemical investigation as early as the 1960s. acs.org Research into vinylpyrazines has often been linked to understanding the chemical processes that occur during the heating of food, such as the Maillard reaction. researchgate.net This reaction between amino acids and reducing sugars is a primary pathway for the formation of many heterocyclic compounds, including pyrazines, which contribute to the desirable flavors of cooked or roasted foods.

The identification of specific vinylpyrazine derivatives, such as 2-methyl-6-vinylpyrazine as a male-produced sex pheromone in the papaya fruit fly, highlighted their importance beyond flavor chemistry and into the realm of chemical ecology. researchgate.net The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial for the detection and identification of the numerous and often isomeric pyrazine compounds present in complex mixtures. nih.govresearchgate.net More recent synthetic methodologies, including microwave-assisted 'one-pot' reactions, have been developed to improve the efficiency of producing vinylpyrazine derivatives for research and commercial purposes. mdpi.comresearchgate.net

Rationale for Dedicated Academic Investigation into this compound

The primary driver for the dedicated academic investigation into this compound is its potent and characteristic sensory profile. It is recognized for its distinct nutty and roasted aroma, making it a significant contributor to the flavor of various food products. lookchem.com This compound is naturally found in foods such as cocoa, coffee, and peanuts. lookchem.com Its presence and concentration are often critical to the authentic flavor profile of these and other cooked foods.

Beyond its role as a flavor compound, the vinyl group in this compound presents an interesting functional handle for chemical modification and polymerization. Vinyl-substituted heterocyclic compounds, including vinylpyrazines, are recognized as monomers for the synthesis of polymers with potentially unique properties. google.comzenodo.org The ability of the pyrazine moiety to coordinate with metal centers also opens avenues for its use in catalysis and materials science. csic.esresearchgate.net Therefore, research into this compound is multifaceted, spanning organic synthesis, food chemistry, and polymer science.

Delineation of Research Scope and Foundational Objectives

Another significant research direction is the development of efficient and scalable synthetic routes to this compound and its derivatives. prepchem.com This is essential for obtaining pure standards for analytical purposes and for potential commercial applications.

Furthermore, a foundational objective is the detailed characterization of its chemical and physical properties. This includes comprehensive spectroscopic analysis and the investigation of its chemical reactivity, particularly the reactions involving the vinyl group. mdpi.comnist.gov A deeper understanding of these properties is crucial for its potential application as a building block in the synthesis of more complex molecules and functional polymers. google.comresearchgate.net

Detailed Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

| Molecular Formula | C₇H₈N₂ lookchem.comnist.gov |

| Molecular Weight | 120.15 g/mol lookchem.comnist.gov |

| Boiling Point | 167.7°C at 760 mmHg lookchem.com |

| Density | 1.017 g/cm³ lookchem.com |

| Refractive Index | 1.559 lookchem.com |

| Flash Point | 61.8°C lookchem.com |

| Appearance | Colorless to yellow liquid nih.gov |

| Odor/Flavor Profile | Nutty, roasted, fresh hazelnut, earthy lookchem.comthegoodscentscompany.com |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the isomer 2-methyl-6-vinylpyrazine, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the methyl protons (a singlet around δ 2.56 ppm), the vinyl protons (doublet of doublets between δ 5.60 and 6.79 ppm), and the pyrazine ring protons (singlets around δ 8.30 and 8.40 ppm). mdpi.com The ¹³C-NMR spectrum for the same isomer displays signals for the methyl carbon (around δ 21.7 ppm) and the carbons of the pyrazine ring and vinyl group (in the range of δ 120.5-153.3 ppm). mdpi.com

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying pyrazines. nih.gov The mass spectrum of 2-methyl-6-vinylpyrazine shows a molecular ion peak (M⁺) at m/z 120, which is consistent with its molecular weight. mdpi.com Other significant fragments are observed at m/z values of 119, 94, 54, 52, and 39. mdpi.com

Infrared (IR) Spectroscopy: While specific IR data for this compound is not detailed in the search results, characteristic absorption bands would be expected for C-H stretching of the aromatic ring and alkyl/vinyl groups, C=C and C=N stretching of the pyrazine ring and vinyl group, and various bending vibrations.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTVHLKUWSRHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363809 | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25058-19-9 | |

| Record name | 2-Ethenyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25058-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Elucidation of Natural Occurrence and Environmental Biogenesis of 2 Methyl 3 Vinylpyrazine

Elucidation of Natural Occurrence and Environmental Biogenesis

Discovery and Characterization in Biological Secretions: A Key Component of Insect Pheromones

A notable natural source of pyrazine (B50134) derivatives is the intricate world of insect communication. Research has identified 2-Methyl-6-vinylpyrazine as a primary component of the male-produced sex pheromone of the papaya fruit fly, Toxotrypana curvicauda. researchgate.netnih.gov Volatiles collected from calling males of this species were analyzed, leading to the identification of this specific pyrazine. nih.gov Synthetic versions of 2-methyl-6-vinylpyrazine have been shown to elicit characteristic pheromonal responses in unmated mature female flies, including behaviors such as walking, running, and specific flight patterns in a wind-tunnel bioassay. researchgate.netnih.gov Further studies have also identified other pyrazines, such as 2,5-dimethyl-3-vinylpyrazine, as minor components in the emissions of male papaya fruit flies. bioone.orgresearchgate.net It has been suggested that pyrazines in Tephritidae, the family to which the papaya fruit fly belongs, are produced by bacteria within their midgut. researchgate.net

Ecological Significance in Chemical Communication and Pest Management

The identification of 2-Methyl-vinylpyrazine as a key pheromonal component in the papaya fruit fly underscores its ecological importance in chemical communication for mating purposes. iaea.org This understanding has direct applications in pest management strategies. iaea.orgfao.org The pheromone, often referred to as MVP, has been demonstrated to be highly effective for the detection and control of the papaya fruit fly, particularly when used in conjunction with sticky green sphere traps. iaea.orgippc.int This targeted approach, leveraging the insect's own chemical signals, represents a more ecologically-minded alternative to broad-spectrum pesticides. niphm.gov.inresearchgate.netucr.edu The development of pheromone bait-traps offers a method for monitoring and controlling populations of this significant agricultural pest. bioone.org

Formation Pathways in Thermally Processed Food Systems

Association with Maillard Reaction Products

In the realm of food chemistry, 2-Methyl-3-vinylpyrazine is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. researchgate.netisnff-jfb.comnih.gov This reaction is responsible for the development of characteristic colors, aromas, and flavors in a wide variety of cooked foods. isnff-jfb.comresearchgate.netuliege.be Vinylpyrazines, including this compound, are recognized as characteristic flavor compounds in foods that have undergone thermal processing. researchgate.net

Model studies have been conducted to understand the formation mechanisms of these compounds. For instance, the Maillard reaction of D-glucose and glycine (B1666218) has been shown to produce 2-vinylpyrazine (B179392) and 2-vinyl-6-methylpyrazine. researchgate.net Isotope tracing techniques have indicated that alkylpyrazines and formaldehyde (B43269) are precursors to vinylpyrazines, with the vinyl group being derived from both the sugar and the amino acid. researchgate.net The proposed mechanism involves the condensation reaction of alkylpyrazines with formaldehyde. researchgate.net Other research suggests that hydroxyethyl (B10761427) pyrazines can be formed, which then undergo water elimination to form the corresponding vinylpyrazines. isnff-jfb.com

Detection in Diverse Food Matrices

The formation of this compound during thermal processing leads to its presence in a diverse range of food products. It has been identified as a volatile component in:

Coffee: It is recognized as a component of coffee aroma. lookchem.commdpi.comnih.govnist.govfoodb.ca

Cocoa: This pyrazine contributes to the flavor profile of cocoa products. lookchem.commdpi.comsci-hub.se

Soy and Maize Flour: The compound has been reported in both soy and maize flour. mdpi.comsbmu.ac.ir

Wheat Flour: It is also found in wheat flour. mdpi.com

Roasted Peanuts: this compound is among the numerous volatile compounds identified in roasted peanuts. lookchem.comnih.govacs.orgresearchgate.netnih.govmdpi.com

Chinese Liquor: It is considered one of the aroma-active pyrazine compounds in certain types of Chinese liquor, such as Maotai. mdpi.comnih.govthegoodscentscompany.comresearchgate.netresearchgate.net

Role as Key Aroma and Flavor Constituents in Culinary Science

Below is an interactive table detailing the food matrices where this compound has been detected and its associated aroma and flavor contributions.

| Food Matrix | Associated Aroma/Flavor |

| Coffee | Nutty, Roasted, Coffee-like lookchem.comnih.govthegoodscentscompany.com |

| Cocoa | Nutty, Cocoa lookchem.comresearchgate.net |

| Roasted Peanuts | Nutty, Roasted lookchem.commdpi.com |

| Chinese Liquor | Aroma-active component mdpi.comnih.gov |

Microbial Synthesis and Metabolic Intermediates

The microbial synthesis of pyrazines is a subject of significant interest, particularly within the food industry, due to the role of these compounds as key flavor and aroma constituents. While the direct microbial biosynthetic pathway for this compound is not yet fully elucidated in scientific literature, the study of related alkylpyrazines provides a foundational understanding of the metabolic processes that could be involved.

Microorganisms, especially bacteria from the genus Bacillus, are known producers of various pyrazines in fermented foods. nih.gov For instance, Bacillus subtilis, a key bacterium in the fermentation of soybeans for products like natto, has been shown to synthesize pyrazines such as 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine. nih.gov

The biosynthesis of the pyrazine core and its alkyl side chains typically involves the condensation of amino acids with a carbon source. researchgate.net Research has identified specific precursors for certain microbially produced pyrazines. The table below outlines some of these known precursors and the microorganisms involved.

| Pyrazine Product | Precursor(s) | Example Microorganism |

| 2,5-Dimethylpyrazine | L-Threonine | Bacillus subtilis |

| 2,3,5,6-Tetramethylpyrazine | Acetoin | Bacillus subtilis |

It is important to note that the presence of these precursors in a microbial environment can also lead to the formation of other pyrazine derivatives, though the specific mechanisms for these transformations are often not fully understood. nih.gov

The enzymatic machinery responsible for the formation of the vinyl group on the pyrazine ring through microbial action remains an area for further investigation. researchgate.net The occurrence of vinyl-substituted pyrazines is more frequently documented as a result of the Maillard reaction, a series of non-enzymatic chemical reactions that take place during the thermal processing of food. researchgate.net

General Principles of Microbial Pyrazine Formation:

Microorganisms are capable of both synthesizing and degrading pyrazines as part of their metabolic activities. researchgate.net The ability to produce pyrazines has been identified in several bacterial genera, including Pseudomonas, Bacillus, Streptomyces, and Paenibacillus. researchgate.net This biological production route is considered a "green" alternative to chemical synthesis for creating valuable flavor compounds. nih.gov

While a definitive microbial pathway for this compound is yet to be described, it is conceivable that related alkylpyrazines are formed microbially in various natural and food environments. These could subsequently undergo further transformations to yield vinyl derivatives. The ongoing research into microbial metabolisms holds the potential to uncover the specific enzymatic pathways responsible for the biosynthesis of this compound. nih.gov

Advanced Strategies for the Chemical Synthesis of 2 Methyl 3 Vinylpyrazine and Structural Analogues

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating. mdpi.comajgreenchem.com This technology is particularly advantageous for the synthesis of heterocyclic compounds like pyrazines. acs.orgmdpi.com The primary benefits include rapid and uniform heating, reduced reaction times, and often, the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry. ajgreenchem.comiarconsortium.org

Optimization of "One-Pot" Reactions

"One-pot" synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds. researchgate.netresearchgate.net The application of microwave irradiation to one-pot procedures for pyrazine (B50134) synthesis has proven to be highly effective. mdpi.com A notable example is the one-pot Hofmann methylation synthesis of 2-methyl-6-vinylpyrazine, a close isomer of the target compound, from 2,6-dimethylpyrazine (B92225). researchgate.netmdpi.com

In this reaction, a mixture of 2,6-dimethylpyrazine, dimethylamine (B145610) hydrochloride, and paraformaldehyde is heated under microwave irradiation. mdpi.com The optimization of such a reaction involves fine-tuning several parameters to maximize the yield and purity of the final product. Key variables include temperature, reaction time, and the molar ratios of the reactants. For instance, heating the reaction mixture at 100°C for 2 hours has been shown to be effective. mdpi.com The use of microwave energy facilitates the sequential Mannich reaction, quaternization, and subsequent elimination in a single vessel, dramatically improving the process efficiency. researchgate.netmdpi.com This approach eliminates the need to isolate and purify intermediates, which is a requirement in traditional multi-step syntheses. researchgate.net

Table 1: Optimized Parameters for Microwave-Assisted "One-Pot" Synthesis of 2-Methyl-6-vinylpyrazine mdpi.com

| Parameter | Optimized Value |

|---|---|

| Starting Material | 2,6-dimethylpyrazine |

| Reagents | Dimethylamine hydrochloride, Paraformaldehyde |

| Solvent | Water |

| Temperature | 100 °C |

| Microwave Power | 100 Watts |

| Reaction Time | 2 hours |

| Yield | Higher than conventional methods |

| Purity | 90% |

Comparative Analysis with Conventional Thermal Methods

When compared to conventional thermal methods, microwave-assisted synthesis of vinylpyrazines demonstrates significant advantages. mdpi.com Traditional thermal approaches, such as the three-step Hofmann exhaustive methylation route, involve reflux heating for extended periods, often totaling several hours, and require a lengthy stabilization period for intermediates. mdpi.com

For example, the conventional synthesis of 2-methyl-6-vinylpyrazine requires a total of 3.5 hours of reflux heating and a 12-hour stabilization step for an intermediate, ultimately yielding the product at 24%. mdpi.com In stark contrast, the microwave-assisted "one-pot" method accomplishes the synthesis in just 2 hours, completely bypassing the need for intermediate isolation and long stabilization times, while achieving a higher yield and comparable purity. researchgate.netmdpi.com This acceleration is attributed to the efficient and direct energy transfer to the reacting molecules under microwave irradiation. ajgreenchem.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Thermal Synthesis of 2-Methyl-6-vinylpyrazine mdpi.com

| Feature | Microwave-Assisted "One-Pot" Method | Conventional Thermal Method |

|---|---|---|

| Reaction Time | 2 hours | >15 hours (including stabilization) |

| Number of Steps | 1 | 3 |

| Intermediate Isolation | Not required | Required |

| Overall Yield | Higher (exact % not specified but stated as an increase) | 24% |

| Energy Efficiency | High | Low |

| Waste Reduction | Reduced solvents and waste | More waste generated |

Multi-Step Organic Synthesis Approaches (e.g., Hoffman Exhaustive Methylation Routes, Wittig Reactions)

While one-pot syntheses are efficient, multi-step approaches remain fundamental for the synthesis of vinylpyrazines and offer versatility.

The Hofmann exhaustive methylation route is a classic method for creating vinyl groups from alkylamines. researchgate.netmasterorganicchemistry.com In the context of vinylpyrazine synthesis, the process typically starts with a methyl-substituted pyrazine. mdpi.com The synthesis of 2-methyl-6-vinylpyrazine via this route involves three distinct steps:

Mannich Reaction: Reaction of 2,6-dimethylpyrazine with formaldehyde (B43269) and dimethylamine hydrochloride under reflux to produce 2-methyl-6-dimethylaminoethyl-pyrazine. mdpi.com

Quaternization: The resulting tertiary amine is then treated with an excess of a methylating agent, typically methyl iodide, to form the quaternary ammonium (B1175870) salt (6-methylpyrazylethyltrimethylammonium iodide). mdpi.comaskfilo.com

Hofmann Elimination: The quaternary ammonium salt is subsequently heated with a base, leading to the elimination of trimethylamine (B31210) and the formation of the desired 2-methyl-6-vinylpyrazine. mdpi.com

The Wittig reaction is another powerful and widely used method for synthesizing alkenes from carbonyl compounds. organic-chemistry.orgpressbooks.pubwikipedia.org This reaction can be adapted for the synthesis of vinylpyrazines. A general strategy involves:

Preparation of a Phosphonium (B103445) Salt: A halomethylpyrazine (e.g., 2-chloromethyl-3-methylpyrazine) is reacted with triphenylphosphine (B44618) (PPh₃) in an Sₙ2 reaction to form the corresponding phosphonium salt. mdpi.commasterorganicchemistry.com

Ylide Formation: The phosphonium salt is then treated with a strong base (such as n-butyllithium) to deprotonate the carbon adjacent to the phosphorus, generating a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com

Reaction with an Aldehyde: The ylide is then reacted with an aldehyde, typically formaldehyde for a terminal vinyl group, to yield the target vinylpyrazine and triphenylphosphine oxide. wikipedia.org The strong phosphorus-oxygen double bond formed in the byproduct is a major thermodynamic driving force for the reaction. pressbooks.pub

Development of Stereoselective and Regioselective Synthesis

For creating a diverse range of structural analogues, controlling the precise placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is crucial.

Regioselective synthesis is key to producing specific isomers of substituted pyrazines. nsmsi.ir The pyrazine ring has distinct positions that can be targeted through various strategies. Nickel-catalyzed Negishi cross-coupling reactions, for example, have been successfully used for the regioselective synthesis of trialkylpyrazines. thieme-connect.com This method involves the reaction of a pyrazine triflate with an organozinc halide in the presence of a nickel catalyst, allowing for the specific introduction of alkyl or aryl groups at a particular position on the pyrazine ring. thieme-connect.com Similarly, metal-free amination reactions under microwave irradiation have been shown to afford 3-amino-pyrrolopyrazines exclusively, while Buchwald cross-coupling reactions of the same starting material yield the 2-amino isomer, demonstrating how the choice of reaction conditions can dictate regioselectivity. rsc.orgsemanticscholar.org

Stereoselective synthesis becomes important when producing structural analogues of 2-methyl-3-vinylpyrazine that contain chiral centers. While the parent molecule is achiral, analogues with substituted vinyl groups or chiral substituents on the pyrazine ring require stereocontrol. Methodologies for the stereoselective construction of substituted heterocycles, such as intramolecular alkyne iminium ion cyclization, can produce trans-2,3-disubstituted indolines and pyrrolidines with high stereoselectivity. rsc.org Similar principles can be applied to the synthesis of complex pyrazine-containing structures. The development of synthetic routes that allow for the diastereoselective conversion of a ketone to an amine is a potential strategy for creating chiral amine building blocks that can be incorporated into a pyrazine scaffold. beilstein-journals.org

Chemoenzymatic and Biocatalytic Routes for Pyrazine Scaffold Construction

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for constructing the pyrazine core. europa.eumdpi.com These approaches leverage the high specificity of enzymes to catalyze reactions under mild conditions. mdpi.com

A key biocatalytic strategy involves the use of ω-transaminases (ATAs). nih.govscispace.com These enzymes can mediate the amination of α-diketone precursors to form α-amino ketones. nih.gov These α-amino ketone intermediates can then undergo spontaneous oxidative dimerization to yield the substituted pyrazine scaffold. scispace.com This method has been successfully applied to the synthesis of various pyrazines. nih.gov

Another approach utilizes baker's yeast (Saccharomyces cerevisiae) as a catalyst for the biotransformation of aliphatic aldehydes into acyloins. acs.org These acyloins can then be chemically reacted with a diamine, such as 1,2-propanediamine, under mild conditions to form dihydropyrazines, which are precursors to the fully aromatic pyrazines. acs.org Furthermore, specific enzymes like L-threonine 3-dehydrogenase have been used in chemoenzymatic processes to produce aminoacetone from L-threonine, which can then condense to form alkylpyrazines like 3-ethyl-2,5-dimethylpyrazine. nih.govdntb.gov.ua These biocatalytic routes are valuable for their ability to generate complex pyrazine structures from simple, renewable starting materials. acs.orgnih.gov

Mechanistic Investigations into the Formation and Reactivity of Vinylpyrazine Compounds

Detailed Analysis of Maillard Reaction Mechanisms

The formation of 2-methyl-3-vinylpyrazine is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars during the thermal processing of food. This reaction is responsible for generating a multitude of heterocyclic compounds, including pyrazines, which are significant contributors to the desirable roasted, toasted, and nutty aromas in many cooked foods. perfumerflavorist.com The processes are initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, leading to the formation of N-glycosylamines. These intermediates undergo rearrangement and subsequent degradation to form highly reactive intermediates that ultimately cyclize and condense to form pyrazines.

The synthesis of vinylpyrazines, including this compound, involves a multi-step process with several key precursors and reactive intermediates. Isotope tracing studies have been instrumental in elucidating these pathways.

Alkylpyrazines and Formaldehyde (B43269) : Research has identified alkylpyrazines and formaldehyde as the direct precursors to vinylpyrazines. nih.gov In a model system, it was demonstrated that vinylpyrazines are formed through the condensation reaction between these two molecules. nih.gov For this compound, the corresponding precursor would be 2,3-dimethylpyrazine (B1216465).

α-Dicarbonyl Compounds : These are critical reactive intermediates in the Maillard reaction, formed during the intermediate stages. mdpi.com They are involved in the Strecker degradation of amino acids, a crucial step leading to the formation of aminoketones. mdpi.com

Aminoketones : The condensation of two α-aminoketone molecules is a primary pathway for the formation of the pyrazine (B50134) ring. These aminoketones are generated from the reaction between α-dicarbonyl compounds and amino acids.

Hydroxyethylpyrazines : While the primary identified pathway involves formaldehyde, the formation of a vinyl group can also occur through the dehydration of a hydroxyethyl-substituted pyrazine. This hydroxyethyl (B10761427) group would be formed from the reaction with a two-carbon carbonyl species.

A crucial finding from H/D exchange experiments is that the active site for the condensation reaction with formaldehyde is the methyl group attached to the pyrazine ring. nih.gov This confirms that the vinyl group is formed by the addition of a carbon atom (from formaldehyde) to an existing methyl group on the pyrazine nucleus. nih.gov

The formation of pyrazines is governed by specific kinetic and thermodynamic parameters that dictate the reaction rate and spontaneity. While specific data for this compound is not detailed, the principles apply to pyrazine formation in the Maillard reaction generally.

Kinetic Analysis : Kinetic studies help in understanding the rate of reaction. The pseudo-second-order model has been found to fit the experimental data for related adsorption processes well, suggesting complex reaction mechanisms. pjoes.com Key kinetic parameters include the activation energy (Eα) and the pre-exponential factor (A), which are related by the Arrhenius equation. mdpi.com Lower activation energy values correspond to more reactive processes, as seen in combustion compared to pyrolysis of biomass. mdpi.com

Thermodynamic Analysis : Thermodynamic parameters determine the feasibility and spontaneity of a reaction. These include:

Gibbs Free Energy (ΔGθ) : Negative values indicate a spontaneous process. pjoes.com

Enthalpy Change (ΔHθ) : A positive value indicates an endothermic process, meaning it requires heat input to proceed. pjoes.com

Entropy Change (ΔSθ) : A positive value indicates an increase in randomness or disorder during the reaction. pjoes.com

The formation of pyrazines during the Maillard reaction is known to be an endothermic and spontaneous process under thermal processing conditions.

| Parameter | Symbol | Significance in Pyrazine Formation |

|---|---|---|

| Activation Energy | Eα | The minimum energy required to initiate the Maillard reaction. Influenced by factors like pH and temperature. |

| Gibbs Free Energy | ΔGθ | Indicates the spontaneity of the reaction. Expected to be negative under heating conditions. pjoes.com |

| Enthalpy | ΔHθ | Represents the heat absorbed or released. Pyrazine formation is an endothermic process (positive ΔHθ). pjoes.com |

| Entropy | ΔSθ | Measures the change in disorder. The breakdown of large sugar and amino acid molecules into smaller volatile compounds leads to an increase in entropy (positive ΔSθ). pjoes.com |

The yield and profile of pyrazines, including this compound, are significantly affected by the conditions of the Maillard reaction.

pH : The pH of the reaction medium is a critical factor. A higher pH facilitates the formation of pyrazines. researchgate.net This is because the initial condensation step involves a nucleophilic attack by the amino group, a process that is highly dependent on pH. researchgate.net Increasing the pH generally leads to an increase in pyrazine concentration. researchgate.net

Temperature and Time : Temperature and time are key parameters that directly influence the rate and extent of the Maillard reaction. rsc.org Generally, increasing the heating temperature and duration leads to a significant increase in the variety and quantity of pyrazines formed. rsc.org For instance, in one study, the optimal condition for pyrazine formation was found to be heating at 140 °C for 90 minutes. rsc.orgnih.gov Higher temperatures favor the reaction rate between sugars and amino groups, producing more volatile compounds. rsc.org

Amino Acid and Reducing Sugar Concentrations : The type and concentration of precursors directly impact the products. Different amino acids (acidic, neutral, basic) yield varying amounts of total pyrazines. perfumerflavorist.com For example, lysine (B10760008) has been shown to produce a high yield of total pyrazines. perfumerflavorist.com The type of reducing sugar also plays a role; fructose (B13574) was found to increase dimethylpyrazines, 2-methylpyrazine, and trimethylpyrazine concentrations more than glucose in one study. researchgate.net

| Parameter | Effect on Pyrazine Formation | Reference |

|---|---|---|

| Increasing Temperature | Increases reaction rate and yield of pyrazines. | rsc.org |

| Increasing pH | Increases pyrazine formation. | researchgate.net |

| Amino Acid Type | Different amino acids produce different types and amounts of pyrazines. | perfumerflavorist.com |

| Reducing Sugar Type | Influences the concentration of specific pyrazines. | researchgate.net |

While many studies focus on free amino acids, peptides and proteins are far more abundant in most food systems and play a crucial role in flavor generation. nih.gov Research indicates that peptides are not only precursors for Maillard reaction products but can significantly promote the formation of pyrazines, sometimes more so than their constituent free amino acids. rsc.orgnih.gov

The structure of the peptide has a significant impact. Studies on lysine-containing dipeptides and tripeptides have shown that the amino acid sequence and the position of amino acids (N-terminus vs. C-terminus) exert an important effect on the formation of pyrazines. nih.govdntb.gov.ua For example, in dipeptide models with lysine at the C-terminus, the total pyrazine content was higher for Arg-Lys than for His-Lys. nih.gov Furthermore, short-chain peptides, particularly those with a molecular weight between 1.2 to 3.0 kDa, have been shown to significantly promote pyrazine formation. rsc.org This highlights that the complex structures of peptides provide unique reaction pathways that can differ from those involving free amino acids. nih.gov

The rate and outcome of the Maillard reaction can be modified by external energy sources. High-intensity ultrasound (HIU) has been identified as a significant reaction modifier. The application of ultrasound can accelerate the Maillard reaction, leading to a higher formation of intermediates and final products, including pyrazines. researchgate.netmdpi.comnih.gov

The primary mechanism behind this acceleration is the phenomenon of acoustic cavitation. mdpi.com This process generates transient high-temperature and high-pressure environments within the liquid, providing extreme conditions that promote the reaction. mdpi.com Ultrasound has been shown to enhance aldol-type condensation reactions, which are part of the pyrazine formation pathway. researchgate.net Studies have demonstrated that ultrasound-assisted processes result in higher absorbance values at wavelengths indicative of Maillard reaction intermediates (294 nm) and brown polymers (420 nm), confirming an accelerated reaction rate. mdpi.comnih.gov This effect becomes more pronounced with increases in ultrasound amplitude and reaction temperature. nih.gov

Understanding Vinyl Group Reactivity and Functionalization in the Pyrazine Nucleus

The chemical properties of this compound are dictated by both the aromatic pyrazine ring and the attached vinyl group. The pyrazine ring itself possesses a conjugated system that imparts aromatic stability and weak basicity due to its nitrogen atoms. pipzine-chem.com

The vinyl group (-CH=CH2) is the primary site of reactivity. Its key characteristic is the presence of a carbon-carbon double bond, which makes it unsaturated and susceptible to addition reactions, typical of olefins. pipzine-chem.com This allows for a variety of functionalization reactions:

Addition Reactions : The double bond can readily react with various reagents. For example, it can undergo addition with halogens (like chlorine or bromine) or be hydrogenated to a saturated ethyl group in the presence of a suitable catalyst. pipzine-chem.com

Cycloaddition : The vinyl group can participate in cycloaddition reactions, such as [2+2] cycloadditions, which involve the formation of a cyclobutyl ring. mdpi.com

Oxidative Addition : In the presence of certain metal complexes, the C-H bond of the vinyl group can undergo oxidative addition. acs.org

Polymerization : Like other vinyl monomers, it is conceivable that this compound could undergo polymerization across the vinyl group under appropriate conditions.

The electronic nature of the pyrazine ring influences the reactivity of the vinyl group. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which can affect the electron density of the vinyl group's double bond and influence its susceptibility to electrophilic or nucleophilic attack.

Isotopic Labeling Studies to Elucidate Specific Pathways

Isotopic labeling studies have been instrumental in deciphering the complex reaction networks leading to the formation of pyrazine compounds, including vinylpyrazines, primarily through the Maillard reaction. By tracing the incorporation of isotopically labeled precursors into the final products, researchers can identify the origin of specific atoms and intermediates, thereby illuminating the mechanistic pathways.

One key finding from isotopic tracer studies is the role of alkylpyrazines and formaldehyde as direct precursors in the formation of vinylpyrazines. In a model system using universally labeled glucose ([U-¹³C₆]glucose) and glycine (B1666218), it was demonstrated that the carbon atoms from formaldehyde are incorporated into the vinyl group of vinylpyrazines. This suggests a condensation reaction between an alkylpyrazine and formaldehyde. For instance, the formation of this compound would likely involve the reaction of 2,3-dimethylpyrazine with formaldehyde. A proposed mechanism involves the activation of the methyl group on the pyrazine ring, followed by an aldol-type condensation with formaldehyde and subsequent dehydration to form the vinyl moiety.

Further studies have utilized ¹⁵N-labeled amino acids to trace the source of nitrogen in the pyrazine ring. In a study involving the reaction of glucose with glutamine labeled with ¹⁵N at the amide side chain, vinylpyrazine was identified as one of the products. The results indicated that a significant portion of the nitrogen in the pyrazine products originated from the amide nitrogen of glutamine, highlighting the role of deamidation in pyrazine formation. This implies that the nitrogen atoms in this compound can be sourced from the amino group of amino acids.

The general mechanism for pyrazine ring formation involves the condensation of two α-aminocarbonyl intermediates, which are typically formed from the Strecker degradation of amino acids in the presence of dicarbonyl compounds derived from sugar fragmentation. Isotopic labeling has confirmed that the carbon skeleton of the pyrazine ring is primarily derived from the sugar, while the nitrogen atoms are contributed by the amino acid.

A study on the formation of various pyrazines in a Maillard reaction model system of D-glucose and L-glycine provided evidence for the conversion of pyrazines with shorter side chains to those with longer side chains through aldol-type condensation with carbonyl compounds. Using D-glucose-¹³C₆, it was observed that unlabeled alkylpyrazines could react with labeled aldehydes to generate labeled vinylpyrazines, such as 2-vinyl-3,5-dimethyl pyrazine. This supports the hypothesis that the vinyl group in vinylpyrazines is formed through the reaction of a methyl-substituted pyrazine with an aldehyde.

| Precursor 1 (Isotopically Labeled) | Precursor 2 | Key Intermediate | Product Studied | Isotopic Labeling Finding |

| [U-¹³C₆]glucose | Glycine | ¹³C-labeled formaldehyde | 2-Vinylpyrazine (B179392) | The vinyl group is derived from formaldehyde formed from the sugar. |

| ¹⁵N-labeled glutamine (amide) | Glucose | ¹⁵N-α-aminocarbonyls | Vinylpyrazine | More than half of the nitrogen in the pyrazine ring can originate from the amide nitrogen of glutamine. |

| D-glucose-¹³C₆ | Glycine | ¹³C-labeled aldehydes | 2-Vinyl-3,5-dimethyl pyrazine | Unlabeled alkylpyrazines react with labeled aldehydes to form labeled vinylpyrazines. |

Computational Modeling of Reaction Dynamics and Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction dynamics and energetics of complex chemical transformations like the Maillard reaction. While specific computational studies focusing exclusively on the formation and reactivity of this compound are limited, general principles derived from computational analyses of pyrazine formation provide valuable insights into the plausible mechanistic pathways.

Computational studies on the formation of the pyrazine ring have explored the thermodynamics and kinetics of the condensation of α-aminocarbonyl intermediates. These studies help in determining the activation energies for the formation of dihydropyrazine (B8608421) intermediates and their subsequent oxidation to pyrazines. The calculations can also predict the relative stability of different isomers and the preferred reaction pathways based on the Gibbs free energy changes.

For the formation of the vinyl group in this compound, computational modeling can be employed to investigate the energetics of the proposed condensation reaction between 2,3-dimethylpyrazine and formaldehyde. DFT calculations can model the transition state of the initial nucleophilic attack of the activated methyl group on formaldehyde, as well as the subsequent dehydration step. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified.

Furthermore, computational models can explore the electronic properties of the reactants and intermediates, such as charge distribution and molecular orbital energies, to explain their reactivity. For instance, the acidity of the methyl protons on the pyrazine ring, which is crucial for the initial deprotonation step in the condensation with formaldehyde, can be computationally assessed.

The reactivity of the vinyl group in this compound, such as its susceptibility to addition reactions or polymerization, can also be investigated using computational methods. By modeling the interaction of the vinyl group with various reactants, the reaction energetics and the structure of the transition states can be determined, providing a detailed understanding of its chemical behavior.

| Computational Method | System Studied | Key Parameters Calculated | Insights Gained |

| Density Functional Theory (DFT) | Pyrazine formation from α-aminocarbonyls | Activation energies, Gibbs free energy | Determination of favored reaction pathways and stability of intermediates. |

| DFT | Condensation of methylpyrazine and formaldehyde | Transition state energies, reaction energy profiles | Identification of the rate-determining step and elucidation of the reaction mechanism for vinyl group formation. |

| DFT | Electronic properties of pyrazine derivatives | Charge distribution, molecular orbital energies | Understanding the reactivity of different sites on the pyrazine molecule. |

State of the Art Analytical Methodologies for 2 Methyl 3 Vinylpyrazine Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating 2-methyl-3-vinylpyrazine from other volatile and semi-volatile compounds present in a sample. The choice of chromatographic technique is dictated by the complexity of the sample matrix and the required level of separation efficiency.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the targeted analysis of this compound. gcms.cz This method offers excellent selectivity and sensitivity, making it suitable for trace-level quantification in various food and environmental samples.

In GC, the separation of this compound from other volatile compounds is achieved based on its boiling point and affinity for the stationary phase of the capillary column. sigmaaldrich.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then selected and fragmented further in a collision cell. This second stage of mass analysis (MS/MS) provides a highly specific fragmentation pattern that serves as a unique chemical fingerprint for this compound, minimizing interferences from co-eluting compounds. gcms.cz The use of selected ion monitoring (SIM) can further enhance sensitivity for detecting trace amounts of pyrazines. researchgate.net

A typical GC-MS/MS analysis involves the following steps:

Sample Preparation: Volatile compounds, including this compound, are often extracted from the sample matrix using techniques like solid-phase microextraction (SPME) or solvent extraction. rsc.orgmdpi.com

GC Separation: The extracted volatiles are injected into the GC, where they are separated on a capillary column. The choice of column phase (e.g., polar or non-polar) is crucial for optimal separation. mdpi.comnist.gov

MS/MS Detection: As this compound elutes from the GC column, it is detected by the tandem mass spectrometer operating in a specific transition mode (precursor ion > product ion) to ensure high selectivity and sensitivity.

The combination of retention time from the GC and the specific mass transitions from the MS/MS detector provides a high degree of confidence in the identification and quantification of this compound.

For highly complex samples containing numerous overlapping peaks, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comazom.com This technique utilizes two columns with different stationary phases, providing a much greater peak capacity and the ability to resolve compounds that would otherwise co-elute. gcms.czshimadzu.com

In a GCxGC system, the effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto a second, shorter column. chemistry-matters.com This process, known as modulation, creates a two-dimensional chromatogram where compounds are separated based on two independent properties. dlr.de This results in a structured chromatogram where chemically related compounds often appear in the same region, aiding in their identification. azom.com When coupled with a mass spectrometer, GCxGC-MS provides an unparalleled ability to separate and identify trace components in complex mixtures.

The key advantages of GCxGC for the analysis of this compound include:

Increased Peak Capacity: Significantly improves the resolution of complex mixtures, reducing the likelihood of co-elution. gcms.cz

Enhanced Sensitivity: The modulation process focuses the analyte into narrow bands, leading to taller and sharper peaks, which improves the signal-to-noise ratio.

Structured Chromatograms: Provides an additional dimension of information that can aid in the tentative identification of unknown compounds based on their elution patterns. azom.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. wisdomlib.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule. uobasrah.edu.iqnih.gov

¹H-NMR: The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, the ¹H-NMR spectrum would show distinct signals for the methyl protons, the vinyl protons, and the protons on the pyrazine (B50134) ring. The splitting patterns of these signals would confirm the connectivity of the different groups.

¹³C-NMR: The ¹³C-NMR spectrum provides information on the number of different types of carbon atoms in the molecule and their electronic environment. np-mrd.org Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum, confirming the carbon skeleton of the molecule.

Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the structure of this compound. rsc.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Data below is illustrative and based on general principles and data for similar pyrazine structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.6 | ~21 |

| Vinyl (=CH₂) | ~5.6 (trans), ~6.2 (cis) | ~125 |

| Vinyl (=CH-) | ~6.8 | ~135 |

| Pyrazine Ring (C-H) | ~8.3 - 8.5 | ~142 - 152 |

| Pyrazine Ring (C-CH₃) | - | ~150 |

| Pyrazine Ring (C-Vinyl) | - | ~148 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This precision allows for the determination of the elemental formula of the compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. mdpi.com This capability is crucial for confirming the identity of the compound, especially when dealing with unknown samples or for distinguishing it from isomers.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₇H₈N₂ |

| Exact Mass | 120.0687 |

| Measured m/z (Illustrative) | 120.0685 |

| Mass Accuracy (ppm) (Illustrative) | 1.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. youtube.comslideshare.net The resulting spectrum shows absorption bands at specific frequencies corresponding to different types of bonds and functional groups. For this compound, the IR spectrum would exhibit characteristic peaks for C-H stretching and bending in the methyl and vinyl groups, C=C stretching of the vinyl group and the aromatic ring, and C-N stretching within the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. libretexts.orgyoutube.com The pyrazine ring, being an aromatic system, will exhibit characteristic π → π* transitions in the UV region. The presence of the vinyl group in conjugation with the pyrazine ring will influence the position and intensity of these absorption bands.

Advanced Sample Preparation Techniques

The accurate characterization and quantification of volatile compounds like this compound in complex matrices, such as food and biological samples, necessitate sophisticated sample preparation techniques to isolate and concentrate the analyte of interest prior to instrumental analysis.

Solid Phase Microextraction (SPME) Applications in Volatile Analysis

Solid Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation method for the analysis of volatile and semi-volatile organic compounds. dntb.gov.uacore.ac.uk This technique utilizes a fused silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. core.ac.uk The fiber is then transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the analytical column.

For the analysis of pyrazines, including this compound, Headspace SPME (HS-SPME) is often the preferred method. This approach is particularly advantageous for complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. core.ac.uk The selection of the appropriate fiber coating is crucial for the efficient extraction of target analytes and is dependent on the polarity and volatility of the compounds of interest. sigmaaldrich.com For volatile pyrazines, fibers with mixed-phase coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated high extraction efficiency. nih.govsigmaaldrich.com

The selection of an appropriate SPME fiber is a critical step in method development. The choice depends on the analyte's polarity and molecular weight. sigmaaldrich.com A variety of fiber coatings are commercially available, each with different selectivities.

| Fiber Coating | Recommended for | Analytes' Properties |

| Polydimethylsiloxane (PDMS) | Nonpolar, high molecular weight compounds | Volatiles and semi-volatiles |

| Polyacrylate (PA) | Polar semi-volatiles | Polar compounds |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Volatiles, amines, nitro-aromatic compounds | General purpose for polar compounds |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Gases and low molecular weight compounds | Volatile compounds |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Flavor compounds | Broad range of volatiles and semi-volatiles |

This table is based on data from multiple sources. sigmaaldrich.comsigmaaldrich.com

Optimization of Extraction Efficiency and Selectivity

To achieve the highest sensitivity and accuracy in the analysis of this compound, the optimization of SPME parameters is essential. Key factors that influence the extraction process include the type of fiber, extraction time and temperature, and sample matrix modifications. nih.govmdpi.com

Extraction Time and Temperature: The equilibration time, during which the fiber is exposed to the sample headspace, and the extraction temperature significantly impact the amount of analyte adsorbed by the fiber. nih.gov An increase in temperature generally enhances the volatility of the analytes, leading to higher concentrations in the headspace and faster diffusion to the fiber. However, excessively high temperatures can negatively affect the partitioning of the analyte onto the fiber. The extraction time should be sufficient to allow for equilibrium to be reached between the sample, headspace, and the fiber coating. mdpi.com

Sample Matrix: The properties of the sample matrix, such as pH and ionic strength, can be modified to improve the extraction efficiency. For instance, the addition of salt ("salting out") can decrease the solubility of volatile compounds in the aqueous phase, thereby increasing their concentration in the headspace and enhancing their adsorption onto the SPME fiber. e3s-conferences.org

A study on the optimization of HS-SPME for pyrazine analysis in yeast extract provides a practical example of optimizing these parameters. nih.gov

| Parameter | Range Studied | Optimal Condition |

| Equilibrium Time | 10-30 min | 20 min |

| Extraction Time | 20-60 min | 40 min |

| Extraction Temperature | 40-80 °C | 60 °C |

This table is based on data from a study on pyrazine analysis in yeast extract. nih.gov

Quantitative Analysis and Development of Analytical Standards

The quantification of this compound in various matrices is crucial for understanding its contribution to flavor profiles and its potential biological roles. Accurate quantification typically involves the use of gas chromatography coupled with mass spectrometry (GC-MS) and the establishment of a reliable calibration method. researchgate.netnih.gov

The development and use of certified analytical standards are fundamental for accurate quantification. sigmaaldrich.com An analytical standard is a highly purified compound used as a reference in an analytical measurement. For the quantitative analysis of this compound, a certified standard of this compound would be used to create a calibration curve. This involves preparing a series of solutions with known concentrations of the standard, analyzing them using the developed analytical method (e.g., SPME-GC-MS), and plotting the instrument response against the concentration. researchgate.net

The concentration of this compound in an unknown sample is then determined by comparing its instrument response to the calibration curve. The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is a common practice to correct for variations in sample preparation and instrument response. researchgate.net

The table below outlines the key parameters for the quantitative analysis of pyrazines using a chromatographic method.

| Parameter | Description |

| Linearity | The range over which the instrument response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. |

| Accuracy | The closeness of a measured value to the true value, often assessed by recovery studies in spiked samples. |

| Precision | The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD). |

This table describes common validation parameters for quantitative analytical methods. mdpi.comnih.gov

Pharmacological and Biological Activities of Pyrazine Derivatives: Implications for 2 Methyl 3 Vinylpyrazine

Comprehensive Assessment of Antimicrobial Properties

The structural framework of pyrazine (B50134) is a recurring motif in compounds exhibiting potent antimicrobial effects. These activities span antibacterial, antifungal, and antiviral domains, making pyrazine derivatives a subject of significant interest in the search for new anti-infective agents. rjpbcs.comnih.govresearchgate.net

Antibacterial, Antifungal, and Antiviral Activities of Pyrazine Scaffolds

Pyrazine derivatives have shown efficacy against a broad range of microbial pathogens.

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of pyrazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com One particular compound from this series, designated 2e, showed superior activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.comnih.gov Similarly, pyrazine sulfonamide derivatives have been synthesized and evaluated, with some showing strong inhibition against Staphylococcus aureus. jetir.org Other research on pyrazine-2-carboxylic acid derivatives also reported good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com

Antifungal Activity: The pyrazine core is also integral to compounds with significant antifungal properties. Pyrazine carboxamide derivatives have been tested against Aspergillus niger and Candida albicans, showing notable activity. oup.com Novel pyrazine analogs of chalcones have been synthesized and evaluated for their effectiveness against fungi like Trichophyton mentagrophytes, with some nitro-substituted derivatives exhibiting activity comparable to fluconazole. nih.gov

Antiviral Activity: The antiviral potential of pyrazine derivatives has been explored against various viruses. One study identified 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine as having in vitro activity against measles, some influenza viruses, herpes simplex, and vaccinia viruses. mdpi.com More recently, in the context of the COVID-19 pandemic, newly synthesized pyrazine-triazole conjugates have shown significant potency against the SARS-CoV-2 virus, with some exhibiting a better selectivity index than the reference drug Favipiravir. nih.gov

Table 1: Selected Antimicrobial Activities of Pyrazine Derivatives

| Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| Triazolo[4,3-a]pyrazines | Staphylococcus aureus, Escherichia coli | Compound 2e showed MICs of 32 μg/mL and 16 μg/mL, respectively. mdpi.comnih.gov |

| Pyrazine Carboxamides | Mycobacterium tuberculosis, Candida albicans, Aspergillus niger | Some derivatives showed antimycobacterial and antifungal activity. oup.com |

| Pyrazine Analogs of Chalcones | Trichophyton mentagrophytes | Nitro-substituted derivatives showed activity comparable to fluconazole. nih.gov |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, Influenza, Herpes simplex, Vaccinia viruses | Demonstrated in vitro antiviral activity. mdpi.com |

| Pyrazine-triazole Conjugates | SARS-CoV-2 | Showed significant potency and a high selectivity index. nih.gov |

Proposed Mechanisms of Action (e.g., Cell Envelope Disintegration, DNA Damage)

The antimicrobial effects of pyrazine compounds are attributed to several mechanisms of action. Research on 2,5-bis(1-methylethyl)-pyrazine revealed that at lower concentrations, it induces a cell-wall damage response, suggesting it can interfere with the integrity of the bacterial cell envelope. oup.com At higher concentrations, the same compound was found to exert a strong DNA damage response. oup.com

The ability of pyrazine derivatives to cause DNA damage is a recurring theme. Some dihydropyrazines are noted for their DNA strand-breakage activity. jetir.org Specifically, fructosazine (B23252) and deoxyfructosazine, two derivatives formed from D-glucosamine, have demonstrated DNA strand breakage activity in plasmid pBR322, an effect that was stimulated by the presence of copper ions (Cu2+). nih.gov Furthermore, certain ligustrazine–chalketone-modified platinum (IV) complexes containing a pyrazine ring have been shown to effectively induce DNA damage in cancer cells, a mechanism that could potentially be extrapolated to microbial cells. nih.gov These findings suggest that pyrazine scaffolds can act as antimicrobials by disrupting cellular integrity through cell envelope disintegration and by inducing lethal genetic damage via DNA strand breakage.

Anti-inflammatory and Immunomodulatory Effects

Pyrazine derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties. nih.gov The pyrazine ring is a key pharmacophore in molecules designed to modulate inflammatory pathways. mdpi.com For example, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated a 56.32% inhibitory activity against nitric oxide (NO) overproduction induced by lipopolysaccharide (LPS) in macrophage cell lines, indicating potent anti-inflammatory action. nih.gov Research on pyrazolo[3,4-b]pyrazines also highlights their evaluation for anti-inflammatory activities. nih.gov These compounds often exert their effects by suppressing pro-inflammatory cytokines, inhibiting key enzymes in inflammatory cascades like cyclooxygenase (COX), and reducing oxidative stress. mdpi.com

Investigation of Molecular Targets and Pathway Modulation (e.g., ADH1B, BCHE, DPP4)

The anti-inflammatory and immunomodulatory activities of pyrazine derivatives are linked to their interaction with specific molecular targets.

BCHE (Butyrylcholinesterase): Several pyrazine derivatives have been identified as potent inhibitors of cholinesterases, including butyrylcholinesterase (BChE). researchgate.netnih.gov For example, pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized and shown to inhibit BChE, with one analogue exhibiting an IC50 value of 0.583 ± 0.052 μM. nih.gov Another study found that a ligustrazine derivative had a strong inhibitory effect on BChE with an IC50 of 2.3 nM. mdpi.com Inhibition of BChE is a relevant mechanism as this enzyme is involved in inflammation and neuro-inflammation.

DPP4 (Dipeptidyl peptidase-4): DPP-4 is a therapeutic target not only for type 2 diabetes but also for inflammatory conditions due to its role in immune regulation. nih.govnih.gov Pyrazine-based structures are found in known DPP-4 inhibitors. researchgate.net The inhibition of DPP-4 by these compounds can modulate the immune system, contributing to their anti-inflammatory effects. nih.gov

While the literature provides evidence for pyrazine derivatives targeting BCHE and DPP4, specific interactions with ADH1B (Alcohol Dehydrogenase 1B) were not prominently detailed in the reviewed sources.

Anticancer and Cytotoxic Activities in Various Cell Lines

The pyrazine scaffold is a privileged structure in the design of anticancer agents due to its versatile chemical properties and ability to interact with various biological targets. nih.govresearchgate.net Pyrazine derivatives have demonstrated significant cytotoxic activities against a wide array of human cancer cell lines. rjpbcs.commdpi.com

For instance, certain chalcone–pyrazine derivatives have shown potent inhibitory effects. One such compound exhibited remarkable activity against A549 (lung cancer) and Colo-205 (colon cancer) cell lines with IC50 values of 0.13 and 0.19 μM, respectively. Another derivative was highly effective against MCF-7 (breast cancer), A549, and DU-145 (prostate cancer) cell lines with IC50 values of 0.012, 0.045, and 0.33 μM, respectively. rjpbcs.com

Hederagenin-pyrazine derivatives have also been synthesized and screened, with one compound showing an IC50 of 3.45 ± 0.59 μM against A549 cells, comparable to the chemotherapy drug cisplatin. This compound was found to induce early apoptosis and cause cell-cycle arrest. researchgate.net Furthermore, pyrazino[1,2-a]indole (B3349936) derivatives have shown broad-spectrum antitumor activity against HL60, HeLa, MCF-7, and K562 cell lines, with the highest potency against HL60 (IC50 = 3.19 ± 0.3 μM). The anticancer mechanisms often involve the induction of apoptosis, regulation of DNA damage proteins, and inhibition of critical cellular pathways. nih.gov

Table 2: Cytotoxic Activities of Selected Pyrazine Derivatives in Various Cancer Cell Lines

| Derivative/Compound | Cell Line | Cancer Type | IC50 / Activity |

|---|---|---|---|

| Chalcone-Pyrazine Derivative (Compound 49) | A549, Colo-205 | Lung, Colon | 0.13 μM, 0.19 μM rjpbcs.com |

| Chalcone-Pyrazine Derivative (Compound 51) | MCF-7, A549, DU-145 | Breast, Lung, Prostate | 0.012 μM, 0.045 μM, 0.33 μM rjpbcs.com |

| Hederagenin-Pyrazine Derivative (Compound 9) | A549 | Non-small-cell lung | 3.45 ± 0.59 μM researchgate.net |

| Indenoquinoxaline/Pyrazine Derivative (Compound 11) | MCF-7, A549 | Breast, Lung | 5.4 μM, 4.3 μM mdpi.com |

| Pyrazino[1,2-a]indole Derivative (Compound 13) | HL60, HeLa, MCF-7, K562 | Leukemia, Cervical, Breast, Leukemia | IC50 = 3.19 ± 0.3 μM (HL60) |

| Cinnamic acid–ligustrazine derivative (Compound 34) | BEL-7402, A549 | Liver, Lung | 9.400 μM, 7.833 μM mdpi.com |

Neuroprotective and Central Nervous System Activities

Pyrazine derivatives have emerged as promising agents for the treatment of central nervous system (CNS) disorders, exhibiting significant neuroprotective effects. Tetramethylpyrazine (TMP), a naturally occurring pyrazine, and its derivatives have been extensively studied for their therapeutic potential in neurodegenerative diseases. researchgate.net

The neuroprotective mechanisms of these compounds are multifaceted. They include the inhibition of oxidative damage, inflammation, apoptosis, calcium overload, and glutamate (B1630785) excitotoxicity. researchgate.net For example, T-006, a derivative of tetramethylpyrazine, has been shown to protect against neuronal damage in models of Parkinson's disease. It improves locomotor behavior, increases the survival of dopaminergic neurons, and boosts dopamine (B1211576) levels. Its mechanism involves the modulation of the Akt/GSK3β signaling pathway and the activation of transcription factors like MEF2D and Nrf2.

Furthermore, T-006 has been observed to promote adult neurogenesis, steering it toward a dopaminergic phenotype by activating brain-derived neurotrophic factor (BDNF) and cAMP responsive element-binding protein (CREB). Other synthesized ligustrazine–cinnamic acid derivatives have also demonstrated good neuroprotective activity against free radical damage in human neuroblastoma cell lines (SH-SY5Y), with EC50 values as low as 3.68 μM. mdpi.com These findings underscore the potential of pyrazine-based compounds to not only protect existing neurons but also to promote regeneration, offering a promising avenue for therapies against CNS diseases. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of Vinylpyrazine Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency of a lead compound by systematically modifying its chemical structure. For pyrazine derivatives, SAR studies have been pivotal in identifying key structural features that govern their pharmacological effects. While specific SAR studies focusing exclusively on 2-methyl-3-vinylpyrazine analogues are not extensively documented in publicly available research, principles can be extrapolated from studies on related pyrazine scaffolds, such as pyrrolo[1,2-a]pyrazines and other substituted pyrazines. researchgate.netconsensus.app

The core pyrazine ring is recognized as a bioisostere for naturally occurring compounds like nicotinamide (B372718) or pyrimidine (B1678525) nucleic bases, making it a crucial pharmacophore for biological action, especially in relatively small molecules. researchgate.net In more complex derivatives, the pyrazine ring imparts specific physicochemical properties, including a basic and slightly aromatic character, that influence interactions with biological targets. researchgate.net

Key aspects of SAR for pyrazine derivatives often involve modifications at various positions of the pyrazine ring and the substituents attached to it. For a hypothetical vinylpyrazine analogue, SAR exploration would typically investigate:

Substitution on the Pyrazine Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at the available carbon atoms of the pyrazine ring can significantly impact the molecule's electronic distribution, lipophilicity, and steric profile. This, in turn, affects binding affinity to target proteins. For instance, in a series of pyrazine-based novel molecules screened for anti-Alzheimer and antimicrobial activities, the substitution pattern around a phenyl ring attached to the core scaffold was found to be the main determinant of the structure-activity relationship. doaj.org

Modification of the Vinyl Group: The vinyl substituent offers several modification opportunities. Altering its length, rigidity, or replacing it with other functional groups (e.g., styryl, phenylethynyl) can modulate the compound's interaction with the target's binding pocket. tandfonline.com Studies on 1-ethyl-5-(hetero)aryl-6-styryl-1,6-dihydropyrazine-2,3-dicarbonitriles have demonstrated antimycobacterial and antifungal activity, indicating the importance of the styryl-like moiety for biological function. tandfonline.com

Modification of the Methyl Group: The methyl group can be replaced with other alkyl groups of varying sizes or with functional groups capable of forming hydrogen bonds to probe steric and electronic requirements in the binding site.

A review of pyrrolopyrazine derivatives highlighted that despite the scaffold's importance and diverse biological activities (including antibacterial, antifungal, and kinase inhibition), there is a scarcity of comprehensive SAR research, and the precise mechanisms of action are often not clearly recognized. researchgate.netconsensus.app This knowledge gap suggests a significant opportunity for future research into vinylpyrazine analogues.

The following table illustrates SAR findings from a study on pyrazine-based inhibitors, demonstrating how substitutions influence inhibitory concentrations.

| Compound ID | Substitution (R Group) | Activity (IC50, µM) |

| 1 | H | >127 |

| 2 | 3-F-Ph | 8.523 |

| 3 | 2,5-di-F-Ph | 8.699 |

| 4 | 4-Cl-Ph | 7.959 |

| 6 | 3-CF3-Ph | 8.155 |

| 8 | 3-CN-Ph | 8.699 |

This table is generated based on data for illustrative purposes from a study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1K inhibitors and does not represent vinylpyrazine analogues directly. researchgate.net

Computational Drug Design and Lead Optimization Based on Pyrazine Scaffolds

Computational drug design has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. Pyrazine scaffolds are frequently utilized in these in silico approaches due to their versatile chemical nature and presence in numerous biologically active compounds. doaj.orgnih.gov Computational methods, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are employed to design novel pyrazine derivatives, predict their activity, and optimize them into lead compounds. nih.govnih.gov

A prominent strategy involves large-scale computational screening of compound libraries to identify novel pharmacophores that bind to a specific biological target. For example, a computational screen successfully identified a pyrazine-based compound as a novel inhibitor of the TrkA kinase family, which is implicated in tumor growth and pain. nih.govrsc.org Following this initial hit, a library of pyrazine analogues was synthesized and evaluated, leading to the development of potent TrkA inhibitors. nih.govrsc.org Computational modeling of these inhibitors identified specific regions in the target's binding site—a solvent pocket and an allosteric pocket—that could be exploited for further optimization. nih.gov

In another advanced approach, deep learning and generative models have been used to design and screen novel benzimidazole-pyrazine derivatives as antagonists for the Adenosine A₂B receptor, a target for cancer immunotherapy. tandfonline.comnih.govresearchgate.net This method involved building a scaffold-focused virtual library and then processing it through a multilayer virtual screening protocol. tandfonline.comnih.gov The process successfully identified five molecules with predicted binding free energies higher than the reference compound, with one derivative showing high selectivity and favorable drug-like properties. tandfonline.comnih.gov

Molecular docking studies are also crucial for understanding the binding interactions between pyrazine ligands and their target enzymes. For a series of novel pyrazine molecules, docking studies explored the binding interactions with the active sites of enzymes like acetylcholinesterase, providing a rationale for their observed inhibitory activity. doaj.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed on potent scaffolds to ensure they possess drug-like properties suitable for further development. doaj.org

The table below summarizes the results from a computational study that identified and optimized pyrazine-based TrkA inhibitors.

| Compound ID | Modifications | TrkA Inhibition (IC50, µM) |